N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole ring substituted with a cyclopropyl group, a piperidine moiety, and a tetrahydropyridazine-carboxamide scaffold.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c23-15-4-3-12(18-21-15)16(24)17-11-5-7-22(8-6-11)14-9-13(19-20-14)10-1-2-10/h9-11H,1-8H2,(H,17,24)(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGXWACVAFTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NNC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Analogues
Compound 1 : N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Structural Differences : Replaces the pyrazole ring with a 1,3,4-thiadiazole group and introduces a sulfone-containing tetrahydrothiophene moiety.
- The sulfone group may increase polarity, affecting solubility and blood-brain barrier penetration .
Compound 2 : N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl)
- Structural Differences : Shares the piperidine-amide backbone but lacks heterocyclic components. Features a phenylethyl group linked to piperidine and an acetylated phenyl group.
- Functional Implications: As a fentanyl analogue, this compound targets opioid receptors.
Pharmacological and Binding Profile
| Property | Target Compound | Compound 1 (Thiadiazol Analogue) | Compound 2 (Fentanyl Derivative) |
|---|---|---|---|
| Core Heterocycle | Pyrazole + Tetrahydropyridazine | 1,3,4-Thiadiazole | Piperidine (no fused rings) |
| Polar Groups | Carboxamide, Cyclopropyl | Sulfone, Carboxamide | Acetamide, Phenyl |
| Therapeutic Target | Hypothesized: Enzymes/CNS receptors | Undisclosed (likely proteases) | μ-opioid receptor |
| Metabolic Stability | Moderate (pyrazole susceptibility) | High (thiadiazole resistance) | Low (rapid CYP3A4 metabolism) |
Research Findings and Limitations
- Target Compound: No direct experimental data on binding affinity or efficacy are available in the provided evidence. Computational modeling (e.g., CCP4 suite for crystallography ) could predict interactions with kinase or protease targets due to its rigid heterocyclic core.
- Thiadiazol Analogue : The sulfone group may enhance solubility but reduce CNS penetration compared to the target compound’s cyclopropyl-pyrazole system .
- Fentanyl Analogues : Highlight the trade-off between structural simplicity and receptor specificity. The target compound’s complexity may confer selectivity but hinder pharmacokinetic optimization .
Notes
Data Gaps : Quantitative binding assays, solubility, and toxicity profiles for the target compound are absent in the provided sources.
Methodological Recommendations : Use CCP4 crystallography tools to resolve the target compound’s 3D structure and compare it with analogues.
Regulatory Context : Fentanyl derivatives (e.g., Compound 2) are controlled substances, whereas the target compound’s regulatory status remains undefined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
